4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)-N,N-dimethylaniline
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Overview
Description
4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)-N,N-dimethylaniline is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a dimethoxyisoquinoline moiety linked to a dimethylaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)-N,N-dimethylaniline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-6,7-dimethoxyquinazoline with a substituted aniline in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent like tetrahydrofuran (THF) and water at elevated temperatures (around 75°C) for 24 hours . The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)-N,N-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can lead to a variety of substituted isoquinoline derivatives.
Scientific Research Applications
4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials or as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)-N,N-dimethylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6,7-dimethoxyquinazoline
- 6,7-Dimethoxyisoquinoline
- N,N-Dimethylaniline
Comparison
Compared to similar compounds, 4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)-N,N-dimethylaniline stands out due to its unique combination of functional groups. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61190-22-5 |
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Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-[(6,7-dimethoxyisoquinolin-4-yl)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C20H22N2O2/c1-22(2)17-7-5-14(6-8-17)9-15-12-21-13-16-10-19(23-3)20(24-4)11-18(15)16/h5-8,10-13H,9H2,1-4H3 |
InChI Key |
WKVHDCWGEDFKIO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC2=CN=CC3=CC(=C(C=C32)OC)OC |
Origin of Product |
United States |
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